molecular formula C9H18O2 B14470723 4-Hexyl-1,3-dioxolane CAS No. 72493-07-3

4-Hexyl-1,3-dioxolane

Cat. No.: B14470723
CAS No.: 72493-07-3
M. Wt: 158.24 g/mol
InChI Key: XCHIZZBEJDCLCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hexyl-1,3-dioxolane is an organic compound belonging to the class of dioxolanes. Dioxolanes are heterocyclic acetals, characterized by a five-membered ring containing two oxygen atoms. The chemical formula for this compound is C9H18O2. This compound is known for its stability and versatility in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Hexyl-1,3-dioxolane can be synthesized through the acid-catalyzed acetalization of aldehydes with diols. The reaction typically involves the use of an aldehyde (such as hexanal) and ethylene glycol in the presence of an acid catalyst like p-toluenesulfonic acid . The reaction is carried out at room temperature, and the product is obtained after purification.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous reactors and optimized reaction conditions ensures high yield and purity of the product. Acid-modified montmorillonite (MMT) catalysts have been shown to be effective in achieving high conversion rates and selectivity .

Chemical Reactions Analysis

Types of Reactions: 4-Hexyl-1,3-dioxolane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 4-Hexyl-1,3-dioxolane involves its ability to form stable intermediates during chemical reactions. The dioxolane ring can act as a protecting group for carbonyl compounds, preventing unwanted side reactions. The compound’s stability and reactivity are attributed to the electronic effects of the oxygen atoms in the ring, which can stabilize reaction intermediates .

Comparison with Similar Compounds

Uniqueness: 4-Hexyl-1,3-dioxolane is unique due to its hexyl substituent, which imparts different physical and chemical properties compared to its simpler analogs. The hexyl group increases the compound’s hydrophobicity and can influence its reactivity and interactions in various applications .

Properties

CAS No.

72493-07-3

Molecular Formula

C9H18O2

Molecular Weight

158.24 g/mol

IUPAC Name

4-hexyl-1,3-dioxolane

InChI

InChI=1S/C9H18O2/c1-2-3-4-5-6-9-7-10-8-11-9/h9H,2-8H2,1H3

InChI Key

XCHIZZBEJDCLCP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1COCO1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.